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molecular formula C13H15NO3 B8730217 5,6,7-Trimethoxy-2-methylquinoline CAS No. 117638-94-5

5,6,7-Trimethoxy-2-methylquinoline

Cat. No. B8730217
M. Wt: 233.26 g/mol
InChI Key: INMDDQVJJJTESK-UHFFFAOYSA-N
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Patent
US07135473B2

Procedure details

A 6 M hydrochloric acid solution (20 mL) of 3,4,5-trimethoxyaniline (3.1 g) was heated to 100° C., to which crotonaldehyde (1.5 mL) was slowly added dropwise. The mixture was stirred for 3.5 hours as it is. After allowing the reaction mixture to cool, it was washed with ether, and the resultant water layer was alkalified with a potassium carbonate solution. After extracted with ethyl acetate, the resultant organic layer was washed with water and saturated brine and dried over anhydrous magnesium sulfate. The organic layer was concentrated under reduced pressure, and the residue was then purified by column chromatography on silica gel (ethyl acetate:hexane=1:2 to 1:1) to obtain the title compound.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([O:12][CH3:13])[C:9]=1[O:10][CH3:11])[NH2:6].[CH:14](=O)/[CH:15]=[CH:16]/[CH3:17]>Cl>[CH3:17][C:16]1[CH:15]=[CH:14][C:7]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[C:9]([O:10][CH3:11])[C:8]=2[O:12][CH3:13])[N:6]=1

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
COC=1C=C(N)C=C(C1OC)OC
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(\C=C\C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3.5 hours as it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
it was washed with ether
EXTRACTION
Type
EXTRACTION
Details
After extracted with ethyl acetate
WASH
Type
WASH
Details
the resultant organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was then purified by column chromatography on silica gel (ethyl acetate:hexane=1:2 to 1:1)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CC1=NC2=CC(=C(C(=C2C=C1)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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